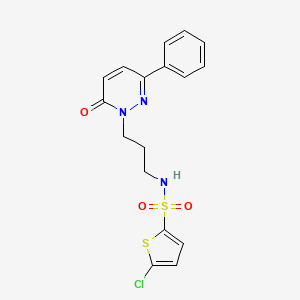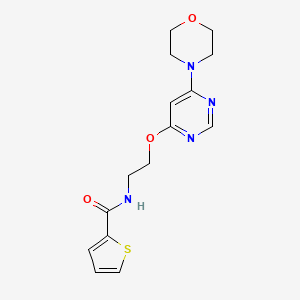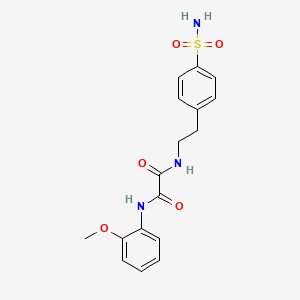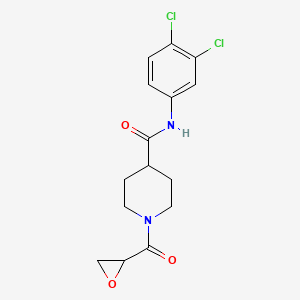
(E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide, also known as CMBS, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CMBS is a sulfonamide derivative that contains a chlorophenyl group and a morpholino group linked to the benzene ring through a methylene bridge.
Mecanismo De Acción
The mechanism of action of (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH and ion transport. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
(E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has also been shown to modulate the activity of ion channels and receptors, which can lead to changes in neuronal excitability and neurotransmitter release. In vivo studies have shown that (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide in lab experiments is its versatility. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide can be used as a scaffold for the synthesis of new compounds with potential therapeutic applications. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide can also be used as a tool to study the activity of enzymes and receptors. One limitation of using (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide. One direction is the development of new compounds based on the (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide scaffold with potential therapeutic applications. Another direction is the study of the activity of (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide on other enzymes and receptors. Additionally, the development of new synthesis methods for (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide could lead to higher yields and better solubility. Finally, the study of the pharmacokinetics and toxicity of (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide could lead to its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been extensively studied for its potential applications in cancer research, neuroscience, and drug discovery. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been shown to inhibit the growth of cancer cells, modulate the activity of ion channels and receptors, and have anti-inflammatory and analgesic effects. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide involves the reaction of 4-chlorobenzene sulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde in the presence of an acid catalyst to form the final product, (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
(E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been shown to modulate the activity of ion channels and receptors, which can lead to the development of new drugs for neurological disorders. In drug discovery, (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been used as a scaffold for the synthesis of new compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
(NE)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-8-6-14(7-9-15)17(20-10-12-23-13-11-20)19-24(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBMGXHPNGGCFH-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2741189.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)
![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)
![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)
![[(Ethylsulfonyl)amino]acetic acid](/img/structure/B2741200.png)
![6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2741201.png)

![1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2741205.png)


![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2741210.png)
